methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1H-indole with methyl 2-aminobenzoate under specific conditions. The reaction can be carried out using a variety of reagents, such as coupling agents and catalysts, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: The biological applications of this compound are vast. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, this compound is being explored for its potential to treat various diseases. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The indole core of the compound plays a crucial role in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with similar biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Serotonin: A neurotransmitter that also contains an indole ring.
Uniqueness: Methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
methyl 2-(2,3-dihydroindole-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-16(20)13-7-3-4-8-14(13)18-17(21)19-11-10-12-6-2-5-9-15(12)19/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJJFYTJWSHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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